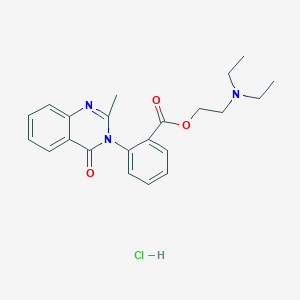
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride is a compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride typically involves the reaction of 2-methyl-4-oxoquinazoline with 2-(diethylamino)ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production requirements, and additional purification steps are incorporated to ensure the quality and consistency of the final product. Techniques such as crystallization, filtration, and chromatography are commonly employed in the purification process .
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups and oxidation states. These products are of interest due to their potential biological activities and applications in medicinal chemistry.
科学研究应用
2-(Diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(diethylamino)ethyl 4-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)benzoate
- 2-(diethylamino)ethyl 4-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)benzoate.
Uniqueness
The uniqueness of 2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride lies in its specific structure, which imparts distinct pharmacological properties. Its ability to interact with specific molecular targets and its diverse biological activities make it a compound of significant interest in medicinal chemistry.
属性
CAS 编号 |
2619-06-9 |
|---|---|
分子式 |
C22H26ClN3O3 |
分子量 |
415.9 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2-(2-methyl-4-oxoquinazolin-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C22H25N3O3.ClH/c1-4-24(5-2)14-15-28-22(27)18-11-7-9-13-20(18)25-16(3)23-19-12-8-6-10-17(19)21(25)26;/h6-13H,4-5,14-15H2,1-3H3;1H |
InChI 键 |
QRTTWUJUUGHNBM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















